molecular formula C17H14N4O2 B3754704 2-(4-nitrophenyl)-N-(prop-2-en-1-yl)quinazolin-4-amine

2-(4-nitrophenyl)-N-(prop-2-en-1-yl)quinazolin-4-amine

Cat. No.: B3754704
M. Wt: 306.32 g/mol
InChI Key: WSKZEJYGWMYVSR-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-(prop-2-en-1-yl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a 4-nitrophenyl group and a prop-2-en-1-ylamine moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-(prop-2-en-1-yl)quinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving o-aminobenzamides and thiols.

    Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring of a nitrobenzene derivative.

    Attachment of the Prop-2-en-1-ylamine Moiety: The final step involves the alkylation of the quinazoline core with prop-2-en-1-ylamine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N-(prop-2-en-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s biological activity.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Products may include quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product would be the corresponding amine derivative.

    Substitution: Various substituted quinazoline derivatives can be obtained, depending on the reagents used.

Scientific Research Applications

2-(4-nitrophenyl)-N-(prop-2-en-1-yl)quinazolin-4-amine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Studies could focus on its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Medicine: If found to be biologically active, the compound could be further developed into therapeutic agents for various diseases.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-(prop-2-en-1-yl)quinazolin-4-amine would depend on its specific biological activity. Generally, quinazoline derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The nitrophenyl and prop-2-en-1-ylamine groups may enhance the compound’s binding affinity and specificity for these targets, leading to modulation of cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinazolin-4-amine: Lacks the nitrophenyl and prop-2-en-1-ylamine groups, potentially resulting in different biological activity.

    4-nitroquinazoline: Contains the nitro group but lacks the prop-2-en-1-ylamine moiety, which may affect its chemical reactivity and biological properties.

    N-(prop-2-en-1-yl)quinazolin-4-amine: Lacks the nitrophenyl group, which could influence its overall activity and applications.

Uniqueness

2-(4-nitrophenyl)-N-(prop-2-en-1-yl)quinazolin-4-amine is unique due to the presence of both the nitrophenyl and prop-2-en-1-ylamine groups. These functional groups may confer distinct chemical reactivity and biological activity, making the compound a valuable subject for further research and development.

Properties

IUPAC Name

2-(4-nitrophenyl)-N-prop-2-enylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-2-11-18-17-14-5-3-4-6-15(14)19-16(20-17)12-7-9-13(10-8-12)21(22)23/h2-10H,1,11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKZEJYGWMYVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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